molecular formula C11H9BrOS B12630899 2-(4-Bromophenyl)-3-methoxythiophene CAS No. 919792-35-1

2-(4-Bromophenyl)-3-methoxythiophene

Cat. No.: B12630899
CAS No.: 919792-35-1
M. Wt: 269.16 g/mol
InChI Key: IIAVIWKJQYEYLO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-methoxythiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The presence of a bromine atom on the phenyl ring and a methoxy group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-methoxythiophene typically involves the following steps:

    Bromination of Phenylacetic Acid: The initial step involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid.

    Formation of 4-Bromophenylacetyl Chloride: The 4-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Cyclization: The acyl chloride is reacted with a suitable thiophene precursor under cyclization conditions to form the thiophene ring. This step often involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-methoxythiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled aromatic compounds.

Scientific Research Applications

2-(4-Bromophenyl)-3-methoxythiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-methoxythiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3-methoxythiophene is unique due to the presence of both a bromophenyl group and a methoxythiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919792-35-1

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

2-(4-bromophenyl)-3-methoxythiophene

InChI

InChI=1S/C11H9BrOS/c1-13-10-6-7-14-11(10)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

IIAVIWKJQYEYLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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